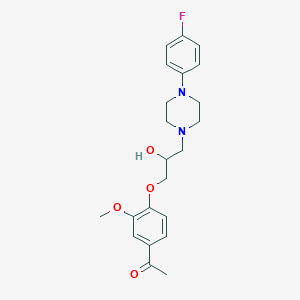

1-(4-(3-(4-(4-Fluorophenyl)piperazin-1-yl)-2-hydroxypropoxy)-3-methoxyphenyl)ethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(4-(3-(4-(4-Fluorophenyl)piperazin-1-yl)-2-hydroxypropoxy)-3-methoxyphenyl)ethanone is a useful research compound. Its molecular formula is C22H27FN2O4 and its molecular weight is 402.466. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Analyse Biochimique

Biochemical Properties

1-(4-(3-(4-(4-Fluorophenyl)piperazin-1-yl)-2-hydroxypropoxy)-3-methoxyphenyl)ethanone plays a significant role in biochemical reactions due to its ability to interact with specific enzymes, proteins, and other biomolecules. This compound has been shown to interact with dopamine receptors, particularly the dopamine D4 receptor . The interaction with dopamine receptors suggests that this compound may influence neurotransmitter signaling pathways. Additionally, the presence of the fluorophenyl group enhances its binding affinity to these receptors, making it a valuable tool for studying receptor-ligand interactions.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to modulate cell signaling pathways, particularly those involving dopamine receptors . By binding to these receptors, it can influence gene expression and cellular metabolism. For example, the activation of dopamine D4 receptors by this compound can lead to changes in cyclic adenosine monophosphate (cAMP) levels, which in turn affects downstream signaling pathways and cellular responses.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with dopamine receptors. The compound’s fluorophenyl group enhances its binding affinity, allowing it to effectively compete with endogenous ligands for receptor binding sites . Upon binding to the dopamine D4 receptor, the compound can either inhibit or activate the receptor, depending on its concentration and the cellular context. This modulation of receptor activity can lead to changes in gene expression and enzyme activity, ultimately influencing cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits stability under standard laboratory conditions, allowing for extended studies on its biochemical effects . Over prolonged periods, some degradation may occur, which can influence its efficacy and potency. Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in terms of receptor modulation and gene expression changes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can selectively modulate dopamine receptor activity without causing significant adverse effects . At higher doses, it may exhibit toxic effects, including alterations in behavior and physiological functions. Threshold effects have been observed, where a certain concentration is required to achieve the desired biochemical response, beyond which toxicity may occur.

Metabolic Pathways

This compound is involved in specific metabolic pathways that include interactions with enzymes and cofactors. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 play a crucial role in its biotransformation, leading to the formation of metabolites that can be further conjugated and excreted. The metabolic flux and levels of metabolites can be influenced by the compound’s concentration and the presence of other interacting substances.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can cross cell membranes and accumulate in certain tissues, particularly those with high expression of dopamine receptors. Its distribution is influenced by factors such as lipophilicity and binding affinity to plasma proteins. The compound’s localization within tissues can affect its overall efficacy and duration of action.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm and cell membrane, where it interacts with dopamine receptors . Post-translational modifications and targeting signals may direct the compound to specific cellular compartments, enhancing its ability to modulate receptor activity. The subcellular distribution can also influence the compound’s stability and degradation.

Activité Biologique

The compound 1-(4-(3-(4-(4-fluorophenyl)piperazin-1-yl)-2-hydroxypropoxy)-3-methoxyphenyl)ethanone is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

Chemical Structure and Properties

The molecular formula of the compound is C21H23FN4O4 with a molecular weight of approximately 414.43 g/mol. The structure includes a piperazine ring, which is often associated with various neuroactive properties, and fluorophenyl groups that can enhance lipophilicity and bioactivity.

Biological Activity Overview

The biological activity of this compound has been primarily investigated in the context of its anti-inflammatory and neuropharmacological effects. Here are some key findings:

Anti-Inflammatory Activity

Recent studies have shown that compounds containing similar structural motifs exhibit significant anti-inflammatory properties. For instance, derivatives of piperazine have been reported to inhibit the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. These findings suggest that the compound may modulate inflammatory pathways by inhibiting inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression .

Neuropharmacological Effects

The presence of a piperazine moiety in the structure indicates potential interactions with neurotransmitter systems, particularly serotonin and dopamine receptors. Compounds with similar piperazine structures have been studied for their effects on mood disorders and anxiety . The fluorinated phenyl group may also enhance receptor binding affinity, contributing to the overall pharmacological profile.

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of Inflammatory Mediators : The compound likely reduces the activation of NF-κB and MAPK pathways, leading to decreased expression of pro-inflammatory cytokines.

- Neurotransmitter Modulation : By interacting with serotonin and dopamine receptors, it may influence mood regulation and cognitive functions.

Case Studies

- In Vitro Studies : In experiments using RAW 264.7 cells, treatment with the compound resulted in a significant dose-dependent decrease in NO and PGE2 production compared to controls. Concentrations tested included 12.5, 25, and 50 μM, demonstrating no cytotoxicity at these levels .

- Zebrafish Model : The anti-inflammatory effects were also validated in vivo using zebrafish larvae exposed to LPS, where the compound significantly inhibited NO production .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C21H23FN4O4 |

| Molecular Weight | 414.43 g/mol |

| Bioactivity Assayed | Anti-inflammatory |

| Effective Concentration Range | 12.5 - 50 μM |

| Key Mechanisms | iNOS inhibition, COX-2 inhibition |

Propriétés

IUPAC Name |

1-[4-[3-[4-(4-fluorophenyl)piperazin-1-yl]-2-hydroxypropoxy]-3-methoxyphenyl]ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27FN2O4/c1-16(26)17-3-8-21(22(13-17)28-2)29-15-20(27)14-24-9-11-25(12-10-24)19-6-4-18(23)5-7-19/h3-8,13,20,27H,9-12,14-15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCKGCKSVZDJKCJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)OCC(CN2CCN(CC2)C3=CC=C(C=C3)F)O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27FN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.